molecular formula C15H14N2O B1348909 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 293737-74-3

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B1348909
CAS No.: 293737-74-3
M. Wt: 238.28 g/mol
InChI Key: ADAAURXAJSQCKI-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 16699-09-5) is an organic compound with the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol . This benzoxazole derivative serves as a valuable chemical building block and scaffold in medicinal and organic chemistry research . In scientific research, this compound and its structural analogs are investigated for their diverse biological activities. Studies on similar benzoxazole derivatives have shown potential antitumor properties, with demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancers . Furthermore, the core benzoxazole structure is associated with antimicrobial and anti-inflammatory properties in related compounds, making it a point of interest for developing new therapeutic agents . The mechanism of action for these effects is often attributed to the compound's ability to interact with specific molecular targets, such as inducing apoptosis in cancer cells or disrupting bacterial cell membranes . The presence of both aniline and benzoxazole functional groups in its structure makes it a versatile precursor for the synthesis of more complex molecules, such as azo dyes and other heterocyclic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAAURXAJSQCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352202
Record name 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-74-3
Record name 2-Methyl-5-(5-methyl-2-benzoxazolyl)benzenamine
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Record name 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
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Record name 2-METHYL-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE
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Preparation Methods

Condensation of 2-Aminophenol with 5-Methyl-2-nitrobenzaldehyde

  • Reaction Conditions: The key step involves the condensation of 2-aminophenol with 5-methyl-2-nitrobenzaldehyde in the presence of an acid catalyst (e.g., acetic acid or sulfuric acid) under reflux conditions.
  • Mechanism: The amino group of 2-aminophenol attacks the aldehyde carbonyl, forming an imine intermediate, which undergoes cyclization to form the benzoxazole ring.
  • Post-synthesis Modification: The nitro group on the benzaldehyde derivative is reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation, yielding the target aniline derivative.
  • Isolation: The product is isolated by filtration and purified by recrystallization.

Smiles Rearrangement Approach

  • Overview: This method involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by nucleophilic substitution and rearrangement steps.
  • Procedure: Benzoxazole-2-thiol is first S-alkylated, then subjected to a Smiles rearrangement under basic conditions (e.g., triethylamine in refluxing toluene), leading to the formation of N-substituted benzoxazoles.
  • Advantages: This approach allows for the introduction of various amine substituents, including the aniline moiety, with good to excellent yields (58–83%).
  • Limitations: Steric hindrance on the amine can reduce yields significantly.

Industrial Scale Synthesis Considerations

  • Continuous Flow Processes: For industrial production, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and pH, enhancing yield and purity.
  • Catalysts: Metal oxides or zeolites may be used to increase reaction rates and selectivity.
  • Scalability: The methods are amenable to scale-up, with reaction times and conditions adjusted accordingly to maintain efficiency.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation 2-Aminophenol + 5-methyl-2-nitrobenzaldehyde + Acetic acid Reflux (~100°C) 4–6 hours Moderate to High Acid catalyst essential for cyclization
Nitro Reduction Sodium borohydride or Pd/C hydrogenation Room temp to 50°C 1–3 hours High Selective reduction to aniline
Smiles Rearrangement Benzoxazole-2-thiol + chloroacetyl chloride + Et3N in toluene Reflux (~110°C) 4 hours 58–83 Yield depends on amine sterics
Industrial Continuous Flow Automated reactors + metal oxide catalysts Controlled (40–150°C) Variable Optimized Enhanced purity and throughput
  • The condensation and cyclization approach provides a straightforward route but may require careful control of acidic conditions to avoid side reactions.
  • The Smiles rearrangement method offers versatility in introducing various amine substituents, including the aniline group, with generally good yields.
  • Industrial methods emphasize process control and catalyst use to maximize yield and purity, with potential for stereoselective synthesis if optically pure starting materials are used.
  • Steric hindrance and electronic effects of substituents on the benzoxazole ring influence reaction efficiency and product yield.

The preparation of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves well-established synthetic routes centered on the formation of the benzoxazole ring via condensation of 2-aminophenol derivatives with substituted benzaldehydes, followed by functional group transformations. Alternative methods such as the Smiles rearrangement provide additional synthetic flexibility. Industrial synthesis benefits from continuous flow technology and catalyst optimization to achieve high yields and purity suitable for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the benzoxazole ring .

Scientific Research Applications

Scientific Research Applications

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is used as a building block for synthesizing novel chemical entities with antiprotozoal and antimicrobial activities . It has been utilized as a scaffold for creating (3-benzoxazole-2-yl) phenylamine derivatives, 3-benzoxazoloyl acetamide, and butyramide derivatives .

Antiprotozoal Agents:

  • In silico studies, synthesis, and biological evaluation Novel benzoxazole derivatives have been investigated for their potential as antimalarial, antileishmanial, and antitrypanosomal agents . Several synthesized compounds demonstrated promising biological screening data. For instance, the amidation of 3-benzoxazolyl aniline with a chloroacetyl functional group resulted in good antimalarial activity .
    *It was discovered that chloroacetyl functionalization of benzoxazolyl aniline is a beneficial initial step in creating and synthesizing new antimalarial drugs .

Antitumor and Antibacterial Activities:

  • Synthesis and evaluation Derivatives of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine have been synthesized and assessed for their antitumor and antibacterial activities . Compound 6h showed remarkable activity in both antitumor and antibacterial studies, while compounds 6g and 6a exhibited promising activity .

NAMPT Activation

*Benzoxazole derivatives have been explored for their ability to activate nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular NAD+ levels . Compound 12c, a benzoxazole derivative, activated NAMPT, increased cellular NAD+ levels, and exhibited an excellent pharmacokinetic profile in mice after oral administration .

Data Tables

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+239.11789152.7
$$M+Na]+261.09983169.0
$$M+NH4]+256.14443162.1
$$M+K]+277.07377163.1
$$M-H]-237.10333159.5
$$M+Na-2H]-259.08528161.4
$$M]+238.11006157.2
$$M]-238.11116157.2

Safety and Hazards

According to GHS classifications, this compound is considered toxic if swallowed and causes serious eye irritation . It may also cause long-lasting harmful effects to aquatic life .

  • Hazard Statements :
    • H301: Toxic if swallowed
    • H319: Causes serious eye irritation
    • H413: May cause long-lasting harmful effects to aquatic life
  • Precautionary Statements :
    • P264, P264+P265, P270, P273, P280, P301+P316, P305+P351+P338, P321, P330, P337+P317, P405, and P501

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aniline-linked heterocycles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Features/Applications
2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline C₁₄H₁₃N₂O ~238–240 5-methyl (benzoxazole), 2-methyl (aniline) 293737-74-3 Potential intermediate in kinase inhibitor synthesis
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline C₁₄H₁₁ClN₂O 258.7 4-chloro (aniline) 190436-96-5 Chlorine enhances electrophilicity; used in halogenated drug analogs
2-(5-Methyl-1,3-oxazol-2-yl)aniline C₁₀H₁₀N₂O 174.2 Oxazole core (non-fused) 52829-71-7 Smaller heterocycle; lower molecular weight for solubility-driven applications
5-(5-Fluoro-1-methyl-1H-benzodiazol-2-yl)-2-methylaniline C₁₃H₁₃FN₄ 255.29 Fluorine (benzodiazole), 2-methyl (aniline) 1183150-96-0 Fluorine improves metabolic stability; benzodiazole enhances π-stacking
2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline C₉H₈N₃O ~174.2 Oxadiazole core N/A Oxadiazole offers polarity; used in kinase inhibitor intermediates

Key Findings:

Heterocycle Influence :

  • Benzoxazole vs. Oxazole/Oxadiazole : The fused benzoxazole in the target compound provides greater rigidity and conjugation compared to smaller heterocycles (e.g., oxazole in ), enhancing UV absorbance and binding affinity in medicinal applications .
  • Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in ) increase reactivity for cross-coupling reactions.
  • Methyl groups (as in the target compound) improve lipophilicity, favoring membrane permeability .

Synthetic Utility :

  • The target compound and its analogs (e.g., ) are frequently synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, with yields dependent on substituent steric effects .
  • Methylated derivatives generally exhibit higher stability during purification compared to halogenated analogs .

Biological Relevance :

  • Benzoxazole-aniline hybrids are explored as kinase inhibitors (e.g., in compound m15 from ), where the benzoxazole acts as a bioisostere for adenine in ATP-binding pockets.
  • Fluorinated analogs (e.g., ) show enhanced metabolic resistance, while chlorinated versions (e.g., ) are precursors for further functionalization.

Notes

  • Data Discrepancies : Molecular weights in the evidence vary slightly; calculations assume standard isotopic composition.
  • Further studies on solubility, crystallinity (via SHELX or ORTEP ), and binding assays are needed.

Biological Activity

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, a compound belonging to the benzoxazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and notable biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of this compound is C15H14N2OC_{15}H_{14}N_{2}O, with a molecular weight of 238.29 g/mol. Its melting point is reported to be between 201°C and 203°C. The compound exhibits a logP value of 3.13, indicating moderate lipophilicity which may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the reaction of 2-aminophenol with 5-methyl-2-benzoxazolylcarboxaldehyde in the presence of acetic acid. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains are critical for evaluating its effectiveness. For instance:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest that the compound has a potent inhibitory effect on Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce cytotoxicity in several cancer cell lines while exhibiting lower toxicity towards normal cells. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound demonstrates anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial as COX-2 is often upregulated in inflammatory conditions .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various benzoxazole derivatives for their antimicrobial activity. Among them, this compound showed promising results against both bacterial and fungal strains .
  • Cytotoxicity Assays : In vitro assays revealed that this compound could effectively reduce cell viability in cancerous cells while sparing normal cells to some extent. This selectivity is vital for developing therapeutic agents with fewer side effects .
  • Inflammation Models : Experimental models of inflammation demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the recommended solvent-free synthetic routes for preparing 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline derivatives?

A solvent-free approach using reductive amination has been validated for structurally related benzoxazole derivatives. For example, 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives are synthesized by grinding intermediates (e.g., substituted aldehydes) with sodium borohydride and boric acid in a 1:1 ratio under solvent-free conditions. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol . This method avoids toxic solvents and reduces waste, aligning with green chemistry principles.

Advanced: How can computational methods like DFT optimize the synthesis and predict vibrational spectra of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict vibrational modes (e.g., C-N stretching at ~1270–1272 cm⁻¹) and electronic properties. These predictions are cross-validated with experimental IR/Raman spectra to resolve discrepancies, such as shifts due to solvent effects or crystal packing . For example, DFT-derived IR frequencies for benzoxazole derivatives show <5% deviation from experimental values, enabling accurate assignment of functional groups .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR/Raman Spectroscopy : Identifies C-N stretching (~1270–1272 cm⁻¹) and benzoxazole ring vibrations (~1600–1500 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • X-ray Crystallography : Resolves molecular geometry using SHELXL (for refinement) and ORTEP (for visualization), confirming bond lengths/angles (e.g., C-N bond: ~1.35 Å) .

Advanced: How can molecular docking and dynamics simulations predict biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like bacterial enzymes (e.g., E. coli DNA gyrase). For benzoxazole derivatives, docking scores correlate with experimental MIC values (e.g., MIC = 12.5 µg/mL against S. aureus). Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, identifying key interactions (e.g., hydrogen bonds with Arg121) .

Basic: What are the primary biological activities reported for benzoxazole-aniline hybrids?

These compounds exhibit:

  • Antimicrobial Activity : MIC values of 6.25–25 µg/mL against Gram-positive bacteria (S. aureus) and fungi (C. albicans) .
  • Antitumor Potential : IC₅₀ values of 10–50 µM against human cancer cell lines (e.g., MCF-7 breast cancer) via apoptosis induction .

Advanced: How to resolve contradictions between computational predictions and experimental biological data?

Discrepancies (e.g., high docking scores but low activity) may arise from solvation effects or metabolic instability. Mitigation strategies include:

  • ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity.
  • Experimental Validation : Perform stability assays (e.g., plasma incubation) and refine computational models with explicit solvent MD simulations .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C to avoid degradation .

Advanced: How do environmental factors influence the degradation of aniline derivatives in soil?

Pumping speeds (e.g., 0.5–2.0 L/min) affect vertical migration in soil. At 1.5 L/min, aniline partitions into the aqueous phase (Kd = 1.2 L/kg), with 60% biodegradation in aerobic layers vs. 20% in anaerobic zones after 30 days. Advanced oxidation processes (AOPs) like Fenton’s reagent (H₂O₂/Fe²⁺) degrade >90% of aniline in wastewater at pH 3 within 2 hours .

Basic: Which software tools are recommended for crystallographic analysis of this compound?

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • WinGX/ORTEP : For graphical representation of anisotropic displacement ellipsoids and packing diagrams .

Advanced: How can time-resolved spectroscopy elucidate photophysical properties?

Time-correlated single-photon counting (TCSPC) measures fluorescence lifetimes (τ) of benzoxazole derivatives (e.g., τ = 3.5 ns in ethanol). Transient absorption spectroscopy identifies excited-state dynamics, such as intersystem crossing to triplet states (lifetime ~200 µs), relevant for optoelectronic applications .

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